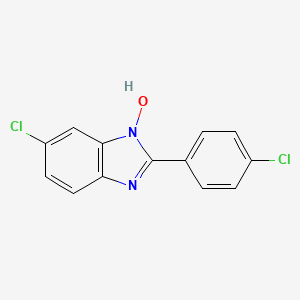
4-(hydroxymethyl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
4-(Hydroxymethyl)dihydrofuran-2(3H)-one, also known as 4-(hydroxymethyl)oxolan-2-one, is a chiral building block . It is widely used in the synthesis of many natural products and biologically significant compounds . .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
The compound is involved in the synthesis of many natural products and biologically significant compounds . For instance, it is used in the synthesis of anti-HIV dideoxynucleosides . .
Result of Action
The compound is used as a chiral synthon to synthesize potent nucleoside, acetylcholine, and (+)-muricatacin analogs . It is also used in the synthesis of mevinic acids, which are LDL cholesterol-lowering agents , and an adenine-based anti-HIV agent named β-F-ddA . These suggest that the compound’s action results in the formation of these biologically significant compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the catalytic conversion of 1,4-butanediol on cobalt catalysts . Another method includes the dehydration of 2-butene-1,4-diol on alumina (Al2O3) or cobalt-containing catalysts . Additionally, 2-methylenetetrahydrofuran can be obtained by dehydrohalogenation of tetrahydrofurfuryl halides .
Industrial Production Methods
Industrial production of this compound often involves the use of acid-catalyzed dehydration of reducing sugars, such as fructose . This method, however, tends to suffer from poor yields due to the continued reaction of the product in aqueous acid, forming levulinic acid .
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-(Hydroxymethyl)dihydrofuran-2(3H)-one has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural (HMF):
γ-Butyrolactone (GBL): A related compound used as a solvent and in the synthesis of various chemicals.
Uniqueness
4-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its chiral nature and its versatility as a building block in the synthesis of biologically significant compounds. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
特性
IUPAC Name |
4-(hydroxymethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQRPRXBBGDUMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[3-(3-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2403502.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2403503.png)
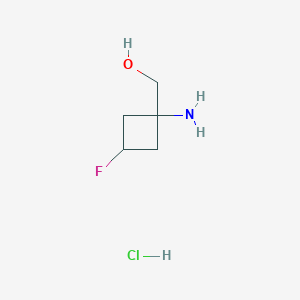
![2-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2403505.png)
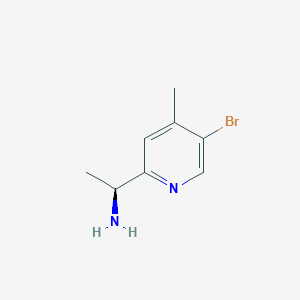
![N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![3-[4-(Difluoromethoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2403510.png)
![1'-(2-Methylquinoline-8-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2403512.png)
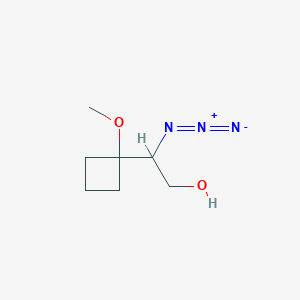
![9-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2403515.png)
![N-(cyanomethyl)-2-({2,3'-difluoro-[1,1'-biphenyl]-4-yl}amino)acetamide](/img/structure/B2403516.png)
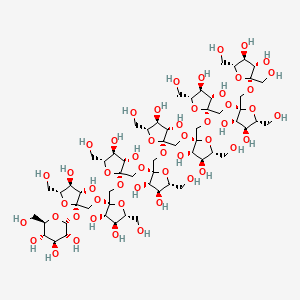
![4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2403519.png)
